molecular formula C16H22O4 B11714707 Mono(1-methylheptyl) phthalate CAS No. 21395-09-5

Mono(1-methylheptyl) phthalate

Cat. No.: B11714707
CAS No.: 21395-09-5
M. Wt: 278.34 g/mol
InChI Key: DUJBEEUYBSLMGM-UHFFFAOYSA-N
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Description

Mono(1-methylheptyl) phthalate, also known as 1,2-benzenedicarboxylic acid mono(1-methylheptyl) ester, is a phthalate ester. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono(1-methylheptyl) phthalate can be synthesized through the esterification of phthalic anhydride with 1-methylheptanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Mono(1-methylheptyl) phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of mono(1-methylheptyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, such as peroxisome proliferator-activated receptors, and modulates gene expression associated with hormone regulation . This interaction can lead to various biological effects, including alterations in reproductive and developmental processes .

Comparison with Similar Compounds

Comparison: Mono(1-methylheptyl) phthalate is unique due to its specific alkyl chain structure, which influences its physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, toxicity, and environmental persistence . For example, mono(2-ethylhexyl) phthalate is known for its high plasticizing efficiency but also higher toxicity .

Properties

CAS No.

21395-09-5

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-octan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18)

InChI Key

DUJBEEUYBSLMGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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